3,6,9,12-Tetraoxatridecylamine: Molecular Weight and Chain Length Differentiation from m-PEG2-amine and m-PEG6-amine
3,6,9,12-Tetraoxatridecylamine (m-PEG4-amine) provides a precise intermediate molecular weight and chain length compared to its closest monofunctional analogs. Its molecular weight of 207.27 g/mol and 4-unit PEG spacer represent a balance between solubility and steric constraint, which is critical for applications where linker length impacts bioactivity .
PEG4 spacer
| Evidence Dimension | Molecular Weight and PEG Chain Length |
|---|---|
| Target Compound Data | 207.27 g/mol; PEG4 spacer (4 ethylene glycol units) |
| Comparator Or Baseline | m-PEG2-amine (CAS 31576-51-9): 119.16 g/mol, PEG2 spacer; m-PEG6-amine (CAS 184357-46-8): 295.37 g/mol, PEG6 spacer |
| Quantified Difference | 74% larger molecular weight than PEG2; 30% smaller than PEG6 |
| Conditions | N/A (Structural property) |
Why This Matters
Selecting the optimal linker length is a key parameter in bioconjugate design; a linker that is too short can induce steric hindrance, while one that is too long may reduce conjugate stability or promote aggregation.
